1-(Morpholin-3-yl)ethanone hydrochloride

Beschreibung

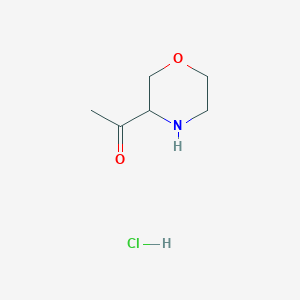

Structure

2D Structure

Eigenschaften

Molekularformel |

C6H12ClNO2 |

|---|---|

Molekulargewicht |

165.62 g/mol |

IUPAC-Name |

1-morpholin-3-ylethanone;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(8)6-4-9-3-2-7-6;/h6-7H,2-4H2,1H3;1H |

InChI-Schlüssel |

DQOLLXOCRCDCEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1COCCN1.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Morpholin 3 Yl Ethanone Hydrochloride

Strategic Approaches to the Synthesis of 1-(Morpholin-3-yl)ethanone Hydrochloride

The synthesis of this compound would logically begin with the construction of the morpholin-3-one (B89469) ring, followed by the introduction of the acetyl group at the 3-position and subsequent hydrochloride salt formation. A primary route to the morpholin-3-one core involves the reaction of 2-aminoethanols with esters of 2-chloroacetic acid. thieme-connect.com This classical approach allows for the formation of the heterocyclic ring through intermolecular cyclization. thieme-connect.com

Optimized Reaction Conditions and Methodological Advancements for Efficient Synthesis

While specific optimized conditions for the synthesis of this compound are not extensively documented, optimizations for the synthesis of the parent morpholin-3-one have been reported. The reaction of 2-aminoethanol with ethyl 2-chloroacetate is typically performed by heating the reagents in the presence of a base. thieme-connect.com Variations in solvents, bases, and temperature can be adjusted to maximize the yield and purity of the morpholin-3-one intermediate.

Methodological advancements in the synthesis of substituted morpholines include multicomponent reactions, which offer a versatile and efficient de novo approach to the morpholine (B109124) ring. nih.govacs.org For instance, an Ugi-adduct formation followed by in situ cyclization has been explored for the synthesis of morpholine derivatives. nih.govacs.org Such modern synthetic strategies could potentially be adapted for the efficient construction of the 1-(Morpholin-3-yl)ethanone core.

A summary of reaction conditions for the synthesis of the parent morpholin-3-one is presented in the table below.

| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |

| 2-Aminoethanol, Ethyl 2-chloroacetate | Not specified | Not specified | Heating | Not specified | thieme-connect.com |

Note: The table is based on general descriptions of the synthesis of the parent morpholin-3-one due to the lack of specific data for the target compound.

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of novel synthetic routes and the use of catalytic systems are crucial for improving the efficiency and sustainability of chemical syntheses. For morpholine derivatives, various catalytic systems have been explored. For example, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed, which allows for easier purification and handling. nih.gov

Furthermore, multicomponent reactions catalyzed by various agents provide a powerful tool for the de novo assembly of highly substituted morpholines. nih.govacs.org These methods offer the advantage of introducing multiple points of diversity in a single synthetic operation. While not specifically applied to 1-(Morpholin-3-yl)ethanone, these innovative approaches represent a promising avenue for future research into the synthesis of this and related compounds.

Key Chemical Transformations of the 1-(Morpholin-3-yl)ethanone Core: Reactivity and Selectivity

The chemical reactivity of the 1-(Morpholin-3-yl)ethanone core is dictated by the functional groups present: the ketone, the secondary amine within the morpholine ring (unless N-substituted), and the ether linkage.

The nitrogen atom in the morpholine ring can be susceptible to oxidation. N-oxidation is a common metabolic pathway for many nitrogen-containing drugs. nih.gov The presence of the acetyl group on the carbon adjacent to the nitrogen may influence the reactivity of the nitrogen towards oxidizing agents. Additionally, the ketone functional group can potentially undergo oxidation reactions, such as the Baeyer-Villiger oxidation, to form an ester, although the feasibility of this would depend on the specific reagents and reaction conditions. Research on the functionalization of morpholin-2-ones has involved oxidative imidation reactions, suggesting that the carbon adjacent to the nitrogen is reactive under certain oxidative conditions. mdpi.com

The ketone group of 1-(Morpholin-3-yl)ethanone is expected to be readily reducible to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation would yield 1-(1-hydroxyethyl)morpholin-3-ol. Furthermore, if the nitrogen atom were to be oxidized to an N-oxide, it could be selectively reduced back to the amine. nih.gov

The morpholin-3-one core can undergo nucleophilic substitution reactions. The nitrogen atom, being a secondary amine, is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives. uobaghdad.edu.iq The reactivity of the nitrogen is influenced by the presence of the adjacent carbonyl group. It has been noted that morpholine-enamines exhibit lower reactivity compared to pyrrolidine (B122466) and piperidine (B6355638) enamines due to the electron-withdrawing effect of the oxygen atom. nih.gov

Derivatization Strategies and Analogous Compound Synthesis

Systematic Functionalization of the Morpholine (B109124) Ring in 1-(Morpholin-3-yl)ethanone Hydrochloride

The secondary amine within the morpholine ring of 1-(Morpholin-3-yl)ethanone is a prime site for systematic functionalization. The most common strategies involve N-alkylation and N-arylation reactions, which introduce a wide variety of substituents to the nitrogen atom.

N-Alkylation: This process involves the reaction of the morpholine nitrogen with an alkyl halide or other alkylating agents. For instance, the N-methylation of morpholine can be achieved with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst, yielding N-methylmorpholine with high conversion and selectivity. researchgate.net This method is also applicable to other low-carbon primary alcohols, although secondary alcohols tend to result in lower product selectivity. researchgate.netresearchgate.net

N-Arylation: The introduction of an aryl group onto the morpholine nitrogen can be accomplished through cross-coupling reactions. The Chan-Lam coupling, which utilizes aryl boronic acids in the presence of a copper catalyst, is a notable method for N-arylation. nih.gov Another powerful technique is the Buchwald-Hartwig amination, which employs a palladium catalyst to couple the amine with an aryl halide. researchgate.net These reactions allow for the incorporation of a diverse range of substituted and unsubstituted aryl moieties.

A summary of representative functionalization reactions of the morpholine ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkyl morpholine derivative |

| N-Arylation (Chan-Lam) | Aryl boronic acid, Cu(OAc)₂, base | N-Aryl morpholine derivative |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | N-Aryl morpholine derivative |

Modification Strategies for the Ethanone (B97240) Bridge and Carbonyl Functionality

The ethanone bridge and its carbonyl group offer additional avenues for structural modification. Key strategies include reductive amination and the Wittig reaction, which transform the carbonyl into an amine or an alkene, respectively.

Reductive Amination: This reaction converts the carbonyl group into a new secondary or tertiary amine. organicreactions.orgorganic-chemistry.org The process typically involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by reduction. unimi.itnih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) and borane (B79455) complexes. organicreactions.orgorganic-chemistry.org This one-pot procedure is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orgnumberanalytics.comlibretexts.org It involves the reaction of the carbonyl group with a phosphorus ylide (Wittig reagent). organic-chemistry.orgcommonorganicchemistry.com The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The following table outlines these modification strategies.

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH₄) | Carbonyl to Amine |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Carbonyl to Alkene |

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselectivity and stereoselectivity in the derivatization of 1-(Morpholin-3-yl)ethanone is crucial for synthesizing specific isomers with potentially distinct biological activities. This can be accomplished through the use of chiral auxiliaries and stereoselective synthetic methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions. sigmaaldrich.comresearchgate.net Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven to be highly effective. scielo.org.mx After the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org

Stereoselective synthesis of morpholine derivatives has been reported, for example, through polymer-supported methods starting from immobilized amino acids like serine or threonine. nih.gov These approaches allow for the controlled formation of new stereocenters within the morpholine ring. nih.gov

Synthesis of Complex Heterocyclic Systems Incorporating the 1-(Morpholin-3-yl)ethanone Motif

The ethanone moiety of 1-(Morpholin-3-yl)ethanone serves as a valuable precursor for the construction of more complex heterocyclic systems. The carbonyl group and the adjacent α-carbon can participate in cyclization reactions with various binucleophiles to form new rings.

Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govbeilstein-journals.org The ethanone group in 1-(Morpholin-3-yl)ethanone can be elaborated to a 1,3-diketone, which can then be reacted with hydrazine to form a pyrazole (B372694) ring. jddtonline.info

Synthesis of Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. The 1,2,3-triazole ring system can be synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) (CuAAC or "click" chemistry). researchgate.netfrontiersin.orgmdpi.comnih.gov The ethanone functionality can be converted to an alkyne or an azide to participate in such reactions.

The following table provides an overview of the synthesis of these heterocyclic systems.

| Heterocyclic System | Key Reaction | Starting Functionality from 1-(Morpholin-3-yl)ethanone Motif |

| Pyrazole | Cyclocondensation with hydrazine | 1,3-Dicarbonyl (derived from ethanone) |

| 1,2,3-Triazole | 1,3-Dipolar cycloaddition | Alkyne or Azide (derived from ethanone) |

Design Principles for the Generation of Novel Analogues

The design of novel analogues of this compound is guided by principles aimed at optimizing its potential biological activity and physicochemical properties.

A key principle is structural diversification , which involves systematically exploring the chemical space around the core scaffold. This is achieved by applying the derivatization strategies discussed previously to introduce a wide array of functional groups at different positions of the molecule.

Another important aspect is the incorporation of pharmacophoric features known to be associated with specific biological targets. For example, the morpholine ring is considered a privileged structure in medicinal chemistry due to its favorable metabolic and physicochemical properties. researchgate.netresearchgate.netresearchgate.net

The synthesis of stereochemically defined analogues is also a critical design principle. As biological systems are chiral, different stereoisomers of a molecule can exhibit significantly different activities. The use of stereoselective synthesis and chiral auxiliaries is therefore essential for preparing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Finally, the design of analogues may involve the construction of hybrid molecules that combine the 1-(Morpholin-3-yl)ethanone motif with other known bioactive heterocyclic systems, such as pyrazoles or triazoles. researchgate.net This approach aims to create novel chemical entities with potentially synergistic or enhanced biological effects.

Computational and Theoretical Investigations of 1 Morpholin 3 Yl Ethanone Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecular systems. For 1-(Morpholin-3-yl)ethanone hydrochloride, such calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net These studies provide optimized molecular geometry in the ground state and a wealth of information about the molecule's electronic properties. irjweb.com

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. ajchem-a.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. ajchem-a.com A high ionization potential points to chemical stability, whereas a high electron affinity suggests the molecule is more likely to accept electrons. researchgate.net These parameters collectively provide a detailed profile of the molecule's electronic character and potential reactivity in chemical reactions.

Table 1: Calculated Quantum Chemical Parameters for this compound Note: The following data are representative values derived from theoretical calculations.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.35 | Electron-donating capacity |

| LUMO Energy (ELUMO) | -1.75 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.60 | Chemical reactivity and stability irjweb.com |

| Ionization Potential (I) | 6.35 | Chemical stability researchgate.net |

| Electron Affinity (A) | 1.75 | Propensity to accept electrons researchgate.net |

| Chemical Hardness (η) | 2.30 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.58 | Propensity to act as an electrophile |

Conformational Analysis and Stereochemical Studies

The structural flexibility of the morpholine (B109124) ring in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement (conformer) of the molecule. This process involves systematically exploring the molecule's potential energy surface to find the geometry with the minimum energy. nih.gov DFT calculations, such as those at the B3LYP/6–311++G(d,p) level, are employed to optimize the geometries of various possible conformers and calculate their relative energies. nih.gov

The analysis focuses on key dihedral angles within the morpholine ring and the orientation of the ethanone (B97240) substituent. The morpholine ring typically adopts a chair conformation, and the substituents can be in either axial or equatorial positions. Theoretical calculations can determine the energy difference between these arrangements, with the equatorial position often being more stable due to reduced steric hindrance. The geometry optimization process refines bond lengths, bond angles, and torsion angles until the lowest energy state is reached. mdpi.com Comparing the optimized geometric parameters of the free molecule (gas phase) with experimental data, if available from crystallography, can reveal the influence of crystal packing forces on the molecular structure. mdpi.com Identifying the most stable conformer is crucial as it represents the most populated state of the molecule and is the relevant structure for studying its chemical and biological properties. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.gov For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their movements over time. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict the spectroscopic properties of a molecule before its experimental synthesis or analysis. nih.gov The theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be calculated from its optimized geometry. researchgate.net

The theoretical IR spectrum is obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other approximations. nih.gov Therefore, a uniform scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data. nih.gov The analysis of these vibrations allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as the C=O of the ketone, the C-N and C-O bonds of the morpholine ring, and C-H bonds. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating the ¹H and ¹³C chemical shifts. nih.gov These calculations are usually performed using a solvent model to account for environmental effects, with the computed shifts referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The predicted spectra can help in the interpretation of experimental data and confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are representative values derived from theoretical calculations.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 1715 | C=O stretching |

| 2850-2960 | C-H stretching (aliphatic) | |

| 1110 | C-O-C stretching | |

| 3200-3400 | N-H stretching (as hydrochloride salt) | |

| ¹H NMR Shift (ppm) | 2.20 | -C(=O)CH₃ |

| 3.50-4.00 | Morpholine ring protons (-CH₂-) | |

| 9.50 | N-H proton (as hydrochloride salt) | |

| ¹³C NMR Shift (ppm) | 208.0 | C=O |

| 65.0-75.0 | Morpholine ring carbons (-CH₂-) | |

| 25.0 | -C(=O)CH₃ |

Molecular Modeling and Docking Simulations for Biological Target Prediction

Molecular modeling and docking simulations are essential in-silico tools for predicting the potential biological targets of a compound and understanding its mechanism of action at a molecular level. nih.gov This process for this compound would begin with the identification of potential protein targets based on structural similarity to known active compounds or through computational screening methods.

Once a target protein is selected, a molecular docking simulation is performed to predict the preferred binding orientation of the compound within the protein's active site. nih.gov Docking algorithms sample numerous possible conformations and positions of the ligand, evaluating each one with a scoring function that estimates the binding affinity (e.g., binding free energy in kcal/mol). nih.govmdpi.com A lower docking score generally indicates a more favorable binding interaction. mdpi.com

The analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.govmdpi.com To further validate the stability of the predicted binding mode, the docked complex is often subjected to MD simulations. jbiochemtech.comresearchgate.net These simulations assess whether the key interactions observed in the static docked pose are maintained over time in a dynamic, solvated environment. nih.gov This combined approach of docking and MD simulation provides a robust prediction of a molecule's potential to act as an inhibitor or modulator of a specific biological target. nih.gov

Biological Relevance and Mechanistic Studies of 1 Morpholin 3 Yl Ethanone Hydrochloride Analogues in Vitro Focus

In Vitro Investigation of Enzyme Inhibition Profiles

Analogues featuring the morpholine (B109124) scaffold have been identified as potent inhibitors of various enzymes critical to disease pathology. The flexibility of the morpholine ring allows it to interact with the active sites of diverse enzyme targets. bohrium.com

Research has shown that morpholine derivatives can effectively inhibit enzymes involved in sterol biosynthesis, such as sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7-isomerase (ERG2), which is a key mechanism for their antifungal activity. nih.govresearchgate.net In the realm of cancer research, morpholine-containing compounds like ZSTK474 have demonstrated potent nanomolar inhibition of Class I phosphoinositide 3-kinase (PI3K) isoforms, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net

Furthermore, certain morpholine-bearing quinoline derivatives have been evaluated as inhibitors of cholinesterases (AChE and BChE), enzymes relevant to neurodegenerative diseases. mdpi.com For instance, compound 11g (a 4-N-phenylaminoquinoline derivative with a morpholine group) showed the most potent inhibition against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Other studies have identified morpholine derivatives as inhibitors of α-glucosidase, an enzyme targeted in diabetes management. mdpi.com Novel benzimidazolium salts incorporating an N-methylmorpholine moiety exhibited significant α-glucosidase inhibition, with some compounds showing several-fold higher potency than the standard drug, acarbose. mdpi.com

| Compound/Analogue Class | Target Enzyme | Key Finding (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| Sila-analogue 24 (fenpropimorph analogue) | Sterol Reductase & Isomerase | Inhibits ergosterol synthesis pathway enzymes | nih.gov |

| ZSTK474 Analogues (e.g., 6b) | PI3Kα | 3.7 nM | nih.gov |

| Quinoline Derivative 11g | Acetylcholinesterase (AChE) | 1.94 µM | mdpi.com |

| Quinoline Derivative 11g | Butyrylcholinesterase (BChE) | 28.37 µM | mdpi.com |

| Benzimidazolium Salt 5d | α-Glucosidase | 15 µM | mdpi.com |

| Plumbagin derivatives | Cdc25A and Cdc25B | Potent inhibition observed | nih.gov |

Receptor Interaction and Modulation Studies

The structural characteristics of the morpholine ring enable its derivatives to interact with a variety of cellular receptors, acting as agonists or antagonists. researchgate.net These interactions are fundamental to their potential applications in treating conditions ranging from central nervous system (CNS) disorders to inflammation. acs.orgnih.gov The morpholine moiety can serve as a key pharmacophore that correctly orients the molecule within the receptor's binding pocket or improves its pharmacokinetic properties, such as brain permeability. acs.orgnih.gov

For example, a novel imidazo[1,2-b]pyridazine derivative containing a morpholine group, MTIP , was identified as a potent and selective corticotropin-releasing factor receptor 1 (CRF₁) antagonist. nih.gov In in vitro binding assays, MTIP showed a high affinity for the CRF₁ receptor with a Kᵢ value of 2.1 nM and demonstrated no significant interaction with the CRF₂ receptor at concentrations up to 10 µM. nih.gov Its selectivity was further confirmed against a panel of 74 other receptors and ion channels, where it did not induce significant inhibition. nih.gov Other studies have noted that morpholine derivatives can interact with receptors involved in mood disorders and pain, sometimes showing structural similarities to endogenous ligands. acs.org

| Compound/Analogue | Target Receptor | Interaction Type | Key Finding (Kᵢ/IC₅₀) | Source |

|---|---|---|---|---|

| MTIP | Corticotropin-Releasing Factor Receptor 1 (CRF₁) | Antagonist | Kᵢ = 2.1 nM | nih.gov |

| R121919 | Adenosine A₃ Receptor | Inhibition (>50%) | 67% inhibition at 10 µM | nih.gov |

| R121919 | α2 Adrenoceptor | Inhibition (>50%) | 78% inhibition at 10 µM | nih.gov |

Antimicrobial Activity Research (In Vitro)

Morpholine and its analogues are well-established as a class of antifungal agents. nih.govpatsnap.com Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital sterol component in fungi that is absent in mammalian cells. nih.govpatsnap.comoup.com Specifically, morpholine-based fungicides act on two key enzymes in the later stages of the ergosterol pathway: C-14 sterol reductase (encoded by ERG24) and C-8 sterol isomerase (encoded by ERG2). researchgate.netoup.com Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. researchgate.net

In vitro studies have demonstrated the potent antifungal activity of morpholine analogues against a wide range of human fungal pathogens. For example, synthetically modified morpholines, known as sila-analogues, exhibited potent activity against Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One particular sila-analogue, compound 24 , showed superior fungicidal potential compared to established morpholine antifungals like fenpropimorph and amorolfine. nih.gov Additionally, a series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov

| Compound/Analogue Class | Fungal Pathogen | Activity (MIC/IC₅₀ in µg/mL) | Source |

|---|---|---|---|

| Sila-analogue 24 | Candida albicans | IC₅₀ = 0.04 | nih.gov |

| Sila-analogue 24 | Cryptococcus neoformans | IC₅₀ = 0.09 | nih.gov |

| Sila-analogue 24 | Aspergillus niger | MIC = 0.25 | nih.gov |

| Amorolfine | Candida albicans | IC₅₀ = 0.12 | nih.gov |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (87) | Candida species, molds, dermatophytes | Promising and broad activity | nih.gov |

Beyond their antifungal properties, various analogues incorporating the morpholine moiety have demonstrated significant in vitro antibacterial activity. nih.govtandfonline.com The morpholine ring is a component of the antibiotic linezolid, highlighting its importance in this therapeutic area. researchgate.net Research into novel morpholine derivatives aims to develop new agents to combat the growing crisis of multidrug-resistant bacteria. nih.govnih.gov

The proposed mechanisms for their antibacterial action are multifaceted. One study on morpholine-modified ruthenium-based agents found that the lead compound, Ru(II)-3 , exhibited robust bactericidal activity against Staphylococcus aureus. nih.gov Mechanistic investigations revealed that this compound could destroy the bacterial membrane and induce the production of reactive oxygen species (ROS) within the bacteria. nih.gov Other research has explored morpholine-containing 5-arylideneimidazolones as potential antibiotic adjuvants, capable of enhancing the efficacy of existing antibiotics like oxacillin and ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism for this synergistic effect involves interaction with the allosteric site of penicillin-binding protein 2a (PBP2a) and inhibition of multidrug efflux pumps like AcrAB-TolC. nih.gov

| Compound/Analogue Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Ru(II)-3 | Staphylococcus aureus | 0.78 | nih.gov |

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine (20) | S. aureus | 12.5 | tandfonline.com |

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine (20) | Bacillus subtilis | 25 | tandfonline.com |

| Oxazolidinone derivative 5 | Gram-positive bacteria | 1-2 | nih.gov |

| Chalcone analogue p₅ | S. aureus (susceptible) | 62.5 | nih.gov |

| Chalcone analogue p₅ | S. aureus (resistant) | 62.5 | nih.gov |

Anticancer Activity Research (In Vitro)

The morpholine heterocycle is a prominent pharmacophore in the design of novel anticancer agents. nih.govnih.gov Its derivatives have shown significant in vitro cytotoxic activity against a multitude of human cancer cell lines. e3s-conferences.orgresearchgate.netnih.gov The inclusion of the morpholine ring can impart favorable properties, leading to potent inhibition of cancer cell proliferation. nih.gov

A substantial body of research has documented the in vitro anticancer effects of morpholine analogues. For instance, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against human lung cancer (A549), breast cancer (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.gov Among these, compounds AK-3 and AK-10 displayed significant cytotoxic activity across all three cell lines, with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies suggested that these compounds induce apoptosis, possibly by binding to Bcl-2 proteins. nih.gov

Other studies on androstane derivatives bearing a morpholine substituent also reported strong cytotoxic activity. Compound 8 , a 17α-(pyridin-2-yl)methylandrostene derivative, was particularly effective against melanoma (G-361) cells with an IC₅₀ of 7.1 µM, while showing no cytotoxicity against normal human fibroblasts. rsc.org Similarly, various other morpholine-containing scaffolds have been reported to inhibit the growth of liver cancer (HepG2), colon cancer (HT-29), and other cancer cell lines, often with potency comparable or superior to standard chemotherapeutic drugs. e3s-conferences.orgrsc.orgresearchgate.net

| Compound/Analogue | Cancer Cell Line | Cell Line Type | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| AK-3 | MCF-7 | Breast Cancer | 6.44 | nih.gov |

| AK-3 | A549 | Lung Cancer | 10.38 | nih.gov |

| AK-10 | MCF-7 | Breast Cancer | 3.15 | nih.gov |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 | nih.gov |

| Androstane derivative 8 | G-361 | Melanoma | 7.1 | rsc.org |

| Conglomeratin | MCF-7 | Breast Cancer | 16.2 | researchgate.net |

| Conglomeratin | HepG2 | Liver Cancer | 13.1 | researchgate.net |

| Imidazo[2,1-b]thiazole 5l | MDA-MB-231 | Breast Cancer | 1.4 | mdpi.com |

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Perturbation, Oxidative Stress)

The in vitro biological activities of morpholine analogues are underpinned by several key cellular mechanisms. Investigations have revealed their capacity to induce programmed cell death (apoptosis), interfere with the normal progression of the cell cycle, and modulate cellular oxidative stress levels.

Apoptosis Induction

A significant mechanism through which morpholine-containing compounds exert their cytotoxic effects against cancer cells is the induction of apoptosis. For instance, certain morpholine-substituted quinazoline derivatives have been shown to cause cell death primarily through apoptosis. nih.gov Studies on morpholine based hydroxylamine analogues identified compounds that cause the death of cancerous cells through this mechanism. researchgate.netrsc.org One such analogue, compound 32 , which features a CF3 group at the ortho position of a phenyl ring, was found to induce morphological changes in MCF-7 cancer cells consistent with apoptosis. researchgate.netrsc.org

Similarly, morpholine-substituted tetrahydroquinoline derivatives have demonstrated profound effects on cell viability and apoptosis. nih.gov Compound 10e was observed to drastically decrease the percentage of live A549 lung cancer cells while increasing the apoptotic cell population to over 90%. nih.gov This population consisted of 70.00% early apoptotic cells and 20.37% late apoptotic cells. nih.gov

The table below summarizes the apoptotic activity of selected morpholine analogues.

| Compound | Cell Line | Observation | Source |

| AK-3 | A549, MCF-7, SHSY-5Y | Primary cause of cell death found to be apoptosis. | nih.gov |

| AK-10 | A549, MCF-7, SHSY-5Y | Primary cause of cell death found to be apoptosis. | nih.gov |

| Compound 32 | MCF-7 | Caused death of cancerous cells through the mechanism of apoptosis. | researchgate.netrsc.org |

| Compound 10e | A549 | Increased apoptotic cells to 90.37% (70.00% early, 20.37% late). | nih.gov |

Cell Cycle Perturbation

In addition to inducing apoptosis, morpholine analogues can disrupt the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific phases. This arrest prevents the cells from proliferating and can ultimately lead to cell death.

For example, the morpholine substituted quinazoline derivatives AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov Specifically, these compounds resulted in cell cycle arrest values of 59% and 62%, respectively, at the G0/G1 phase. nih.gov Other studies have shown that different morpholinochromonylidene-thiazolidinone derivatives can induce cell cycle arrest in different phases depending on the cell line; they preferentially induced G2 arrest in MCF-7 and HepG2 cells, while causing G1 arrest in HCT116 cells. researchgate.net

Oxidative Stress

The role of morpholine analogues in modulating oxidative stress is another critical aspect of their mechanism of action. Some derivatives have been shown to increase oxidative stress within cancerous cells, contributing to their cytotoxic effects. researchgate.net In contrast, other morpholine-containing compounds have been investigated for their antioxidant properties, which could be beneficial in the context of neurodegenerative diseases where oxidative stress is a key pathological factor. nih.gov

For instance, certain hydroxylamine analogues of morpholine were found to significantly increase oxidative stress in MCF-7 and HepG2 cancer cells. researchgate.net Conversely, a series of nitric oxide-releasing morpholine derivatives were synthesized and evaluated for their antioxidant activity, with some compounds showing the ability to inhibit lipid peroxidation. acs.org Similarly, some novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group exhibited excellent radical-scavenging activities. nih.gov For example, compounds 11f and 11l showed superior antioxidant activity compared to the control, Trolox. nih.gov The potential for morphine itself to cause oxidative stress by increasing the formation of free radicals has also been noted, which can lead to oxidative damage in various tissues. nih.gov

Exploration of Other In Vitro Bioactivities (e.g., anticonvulsant, anti-HIV-1, neurodegenerative disease targets)

The versatile scaffold of the morpholine ring has been incorporated into a wide array of compounds to explore various other in vitro bioactivities beyond anticancer effects. nih.gov These include potential treatments for neurological disorders and infectious diseases.

Anticonvulsant Activity

Morpholine and its derivatives have been investigated for their anticonvulsant properties. Synthetic morpholine exhibited a dose-dependent antiseizure activity against pentylenetetrazole (PTZ)-induced seizures. internationalscholarsjournals.org Hybrid compounds combining the morpholine moiety with imidazolidine-2,4-dione have been designed as broad-spectrum anticonvulsants. nih.gov

Compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) showed broad anticonvulsant activity, with an ED₅₀ of 26.3 mg/kg in the maximal electroshock (MES) test and 11.1 mg/kg in the 6 Hz test. nih.gov

Compound 23 (3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione) displayed anticonvulsant efficacy similar to phenytoin. nih.gov

Further studies on quinazoline derivatives also revealed anticonvulsant potential, with the incorporation of a morpholinoethyl moiety playing a substantial role in the activity against scPTZ-induced seizures. mdpi.com

Anti-HIV-1 Activity

Morpholine derivatives have emerged as promising candidates in the development of anti-HIV-1 agents, particularly as HIV-1 protease inhibitors (PIs). nih.gov A series of novel PIs containing morpholine derivatives as P2 ligands were designed to enhance activity against drug-resistant viral variants. nih.gov

Carbamate inhibitor 23a and carbamido inhibitor 27a exhibited potent enzymatic inhibitory activity with Kᵢ values of 0.092 nM and 0.21 nM, respectively. nih.gov

These compounds also showed strong antiviral activity with IC₅₀ values of 0.41 nM and 0.95 nM, and demonstrated appreciable activity against DRV-resistant HIV-1 variants. nih.gov

Other research has focused on incorporating the morpholine ring into diarylpyrimidine-type non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV capsid modulators. mdpi.com

Neurodegenerative Disease Targets

The morpholine scaffold is a key component in the design of agents targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comnih.gov These compounds often target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.comnih.govresearchgate.net

For instance, replacing a pyrrolidine (B122466) ring with a morpholine ring in coumarin-pyrrolidine hybrids resulted in a significant increase in AChE and MAO-B inhibition. tandfonline.com A series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized, with several compounds showing potent anti-cholinesterase activities. nih.gov

Compound 11g was the most potent inhibitor of both AChE and BChE, with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. nih.gov

Kinetic analysis revealed that these compounds act as mixed-type AChE inhibitors, suggesting they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

The table below presents the in vitro bioactivities of selected morpholine analogues.

| Compound/Derivative Class | Bioactivity | Target/Model | Key Findings | Source |

| Compound 19 | Anticonvulsant | MES, 6 Hz seizure tests | ED₅₀ = 26.3 mg/kg (MES), 11.1 mg/kg (6 Hz) | nih.gov |

| Compound 23a | Anti-HIV-1 | HIV-1 Protease | Kᵢ = 0.092 nM; IC₅₀ = 0.41 nM | nih.gov |

| Compound 27a | Anti-HIV-1 | HIV-1 Protease | Kᵢ = 0.21 nM; IC₅₀ = 0.95 nM | nih.gov |

| Compound 11g | Neuroprotective | AChE, BChE | IC₅₀ = 1.94 µM (AChE), 28.37 µM (BChE) | nih.gov |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the design of morpholine-based compounds to enhance their therapeutic potential. researchgate.netresearchgate.net These studies analyze how modifications to different parts of the molecule, including the morpholine ring itself, substituents, and linkers, affect biological activity. researchgate.nete3s-conferences.orgresearchgate.net

For anticancer agents, SAR studies on quinazoline derivatives revealed that substitutions at the C-7 position of the quinazoline core are favorable for inhibitory activity. mdpi.com The replacement of a piperazine with a morpholine or piperidine (B6355638) led to less potent EGFR inhibitors in one study, while another found that replacing morpholine with piperazine or dimethylamine conserved the activity. mdpi.com The presence of an unsubstituted morpholine ring has been noted as important for potent activity in certain chalcone-substituted derivatives. e3s-conferences.org Furthermore, the introduction of a halogen group on an aromatic ring attached to the morpholine scaffold can lead to an increase in inhibitory action against specific cancer cell lines like HepG2. e3s-conferences.org

In the context of antifungal agents, morpholines act on enzymes in the ergosterol synthesis pathway. nih.gov SAR studies on sila-analogues of known morpholine antifungals (fenpropimorph, fenpropidin, and amorolfine) showed that silicon incorporation could lead to potent antifungal activity. The sila-analogue 24 (a fenpropimorph analogue) exhibited superior fungicidal potential compared to its non-silicon counterparts. nih.gov

For neurodegenerative disease targets, SAR analysis of morpholine-based compounds has provided key insights. In a series of 4-N-phenylaminoquinoline derivatives targeting cholinesterases, modifications to the phenylamino group and the linker between the quinoline and morpholine moieties significantly influenced activity. nih.gov

The versatility of the morpholine scaffold allows it to be a privileged structure in medicinal chemistry, where it can contribute to the pharmacophore for enzyme inhibitors or confer selective affinity for various receptors. nih.gov The electron-withdrawing effect of the oxygen atom in the morpholine ring results in a relatively weak basicity of the nitrogen, which can be advantageous for molecular interactions. researchgate.net The ability of the morpholine oxygen to form hydrogen bonds with catalytic active sites of enzymes is another key feature highlighted in SAR studies. researchgate.net

Role As a Privileged Building Block in Advanced Organic and Medicinal Chemistry Research

1-(Morpholin-3-yl)ethanone Hydrochloride as a Versatile Synthetic Scaffold for Academic Exploration

The utility of this compound as a versatile scaffold stems from its bifunctional nature. The molecule contains two primary sites for chemical elaboration: the secondary amine of the morpholine (B109124) ring and the acetyl group attached at the C-3 position. This dual reactivity allows for sequential or orthogonal chemical transformations to build molecular complexity.

The secondary amine can readily participate in a wide range of classical amine reactions, including N-alkylation, N-arylation, acylation, and reductive amination. To facilitate selective reactions at other parts of the molecule, this amine is often protected. The availability of N-protected analogues, such as (S)-tert-Butyl 3-acetylmorpholine-4-carboxylate, underscores the synthetic strategy where the nitrogen is temporarily masked to allow for transformations involving the ketone. combi-blocks.comenamine.net Following reactions at the ketone, the protecting group (e.g., Boc) can be removed to liberate the amine for further functionalization.

The acetyl group provides a ketone functionality, which is a cornerstone of organic synthesis. It can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to other functional groups like oximes or hydrazones. The alpha-protons adjacent to the ketone are amenable to deprotonation, enabling aldol-type condensation reactions to form new carbon-carbon bonds. This versatility allows chemists to use the scaffold to introduce a variety of substituents and build diverse molecular frameworks.

Table 1: Potential Synthetic Transformations of the 1-(Morpholin-3-yl)ethanone Scaffold

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Secondary Amine (N-H) | N-Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl morpholine derivative |

| N-Arylation | Aryl halides (e.g., Ar-Cl), Palladium catalyst | N-Aryl morpholine derivative | |

| Acylation | Acyl chlorides (e.g., RCOCl) | N-Acyl morpholine derivative | |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted morpholine derivative | |

| Ketone (C=O) | Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(Morpholin-3-yl)ethanol derivative |

| Nucleophilic Addition | Grignard reagents (R-MgBr) | Tertiary alcohol derivative | |

| Wittig Reaction | Phosphonium ylides | Alkene derivative |

Contribution to the Design and Synthesis of Novel Organic Structures

The 1-(Morpholin-3-yl)ethanone scaffold is a valuable starting material for the design and synthesis of novel organic structures, particularly those with potential biological activity. The morpholine ring is a common feature in many approved drugs and investigational compounds, valued for its ability to improve pharmacokinetic profiles. By using this building block, chemists can readily incorporate the beneficial morpholine motif into new molecular designs.

While specific examples detailing the use of this compound in the synthesis of named compounds are not extensively documented in the literature, its structural elements are found in related bioactive molecules. For instance, the related "ketomorpholine" chemical class has been investigated for herbicidal activity through the inhibition of the phytoene desaturase enzyme. researchgate.netacs.org Furthermore, various morpholin-3-one (B89469) derivatives, which share a heterocyclic core, have been synthesized and evaluated as potential anti-cancer agents. chemicalbook.com The structural similarity suggests that 1-(Morpholin-3-yl)ethanone could serve as a key intermediate for creating analogues of such compounds.

The scaffold's ability to be functionalized at two different points makes it an ideal candidate for creating libraries of compounds for high-throughput screening. For example, a common core could be generated by reacting the ketone, followed by diversification through various substitutions on the morpholine nitrogen. This approach is central to modern medicinal chemistry for exploring structure-activity relationships (SAR) and identifying new therapeutic leads. The acetylmorpholine moiety has also been incorporated into ligands targeting cannabinoid receptors, highlighting the relevance of this structural unit in neuroscience research. core.ac.uk

Facilitation of Advanced Chemical Synthesis Methodologies

The structure of this compound is well-suited for application in advanced and modern chemical synthesis methodologies. Its bifunctionality is an asset in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules from a common starting material. By exploiting the orthogonal reactivity of the amine and ketone groups, chemists can generate a wide array of products with distinct three-dimensional shapes and functionalities.

This building block is also valuable for fragment-based drug discovery (FBDD). In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to create more potent leads. The 1-(Morpholin-3-yl)ethanone fragment combines the desirable morpholine ring with a ketone handle that can be used for synthetic elaboration, allowing it to be "grown" into a more complex and higher-affinity ligand once a binding interaction is confirmed.

Moreover, the compound is suitable for use in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. The amine and ketone functionalities could potentially participate in MCRs like the Ugi or Passerini reactions (after suitable modification), enabling the rapid construction of complex, drug-like molecules and accelerating the discovery process.

Advanced Analytical Characterization Techniques for 1 Morpholin 3 Yl Ethanone Hydrochloride in Research

Chromatographic Purity Analysis and Identity Confirmation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of 1-(Morpholin-3-yl)ethanone hydrochloride and for confirming its identity, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. A validated HPLC method, employing a suitable stationary phase (e.g., C18) and mobile phase, can separate the target compound from any starting materials, by-products, or degradation products. The purity is typically assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main peak as 1-(Morpholin-3-yl)ethanone by matching its retention time and mass-to-charge ratio with a reference standard. It is also highly effective for the identification of unknown impurities.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UPLC method would provide a more detailed and rapid assessment of the purity of this compound.

| Technique | Application for this compound |

| HPLC | Quantitative purity assessment and detection of impurities. |

| LC-MS | Identity confirmation and impurity identification. |

| UPLC | High-resolution purity profiling and rapid analysis. |

Solid-State Structural Elucidation via X-ray Crystallography

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the morpholine (B109124) ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the carbonyl group. This technique provides unequivocal proof of the compound's structure and stereochemistry.

| Technique | Information Yielded for this compound |

| X-ray Cryst. | 3D molecular structure, bond lengths, bond angles, and crystal packing. |

Future Perspectives and Emerging Research Avenues for 1 Morpholin 3 Yl Ethanone Hydrochloride

Advancements in Sustainable and Green Synthesis Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. nih.gov For a compound like 1-(Morpholin-3-yl)ethanone hydrochloride, future research will likely focus on developing synthesis routes that are not only efficient but also environmentally benign. Traditional synthetic methods for related morpholinone structures often rely on harsh reagents and organic solvents. chemicalbook.com Green chemistry offers alternatives by emphasizing atom economy, the use of safer solvents, and energy efficiency. nih.gov

Key advancements in this area include:

One-Pot and Multicomponent Reactions (MCRs): These strategies streamline synthetic processes by combining multiple reaction steps into a single operation, which reduces waste, time, and resource consumption. nih.gov A future sustainable synthesis of this compound could be envisioned as a one-pot procedure starting from readily available precursors.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis. unibe.ch This technology is particularly suited for optimizing reactions and can lead to higher yields and purity, thereby reducing the need for extensive purification steps that generate significant waste. unibe.ch

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents is a central tenet of green chemistry. nih.gov Research into the synthesis of morpholine (B109124) derivatives could explore aqueous reaction media, potentially facilitated by phase-transfer catalysts.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Parameter | Traditional Synthesis Approach | Green Synthesis Approach |

|---|---|---|

| Solvents | Often involves chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). | Use of water, ethanol, isopropanol, or supercritical CO2. nih.govchemicalbook.com |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of less toxic metals or organocatalysts. |

| Process | Multi-step batch processing with isolation of intermediates. chemicalbook.com | Continuous flow synthesis or one-pot cascade reactions. nih.govunibe.ch |

| Waste | Generates significant solvent and reagent waste. | Minimizes waste through atom economy and solvent recycling. nih.gov |

| Energy | Often requires prolonged heating and cooling cycles. | Process intensification in flow chemistry can reduce energy consumption. unibe.ch |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools can be pivotal in exploring its chemical space and predicting its biological potential.

Generative AI for Novel Analogs: AI models can be trained on vast libraries of existing molecules to generate novel chemical structures. By using the 1-(Morpholin-3-yl)ethanone scaffold as a starting point, generative AI could design a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

Predictive Modeling: ML algorithms can predict various properties of a molecule, including its bioactivity against specific targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and potential toxicity. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov For instance, an ML model could be used to screen virtual analogs of this compound against a panel of kinases or G-protein coupled receptors.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify novel biological targets for small molecules. This could uncover previously unknown therapeutic applications for the 1-(Morpholin-3-yl)ethanone scaffold.

Table 2: Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity to guide the design of more potent compounds. | Faster optimization of the lead compound. |

| De Novo Drug Design | Generative models that create entirely new molecules optimized for a specific biological target. nih.gov | Discovery of novel and patentable chemical matter based on the core scaffold. |

| Virtual Screening | Computationally screening large libraries of compounds against a target protein to identify potential "hits". | Rapidly identifies the most promising derivatives for synthesis and testing. |

| ADME/Toxicity Prediction | Predicting the pharmacokinetic and toxicity profiles of virtual compounds before they are synthesized. nih.gov | Reduces late-stage failures by eliminating compounds with unfavorable properties early on. |

Exploration of Unconventional In Vitro Bioactivity Mechanisms

Beyond serving as a precursor for drug candidates, small molecules are invaluable as chemical probes to dissect biological processes. escholarship.org A chemical probe is a selective small-molecule modulator of a protein's function that helps researchers study its role in cells and organisms. escholarship.org A key future direction for this compound is its evaluation as a potential chemical probe, which could involve exploring unconventional mechanisms of action.

Many drugs function through direct competitive inhibition of an enzyme's active site. However, there is growing interest in molecules that act through other mechanisms:

Allosteric Modulation: An allosteric modulator binds to a site on a protein distinct from the active site, causing a conformational change that alters the protein's activity. This can offer higher selectivity and a more nuanced level of biological control.

Protein-Protein Interaction (PPI) Inhibition: Many cellular functions are governed by interactions between proteins. Small molecules that can disrupt or stabilize these interactions are powerful tools for research and therapy. nih.gov The Bcl-2 family inhibitors are a prime example of successful PPI modulators. escholarship.org

Modulation of Biomolecular Condensates: The formation of membrane-less organelles or biomolecular condensates through liquid-liquid phase separation is an emerging area of cell biology. Small molecules that can influence the formation or dissolution of these condensates represent a novel mechanism of action.

Future research could involve screening this compound and its derivatives in high-content imaging or proteomic-based assays to identify such unconventional bioactivities.

Development of Advanced Chemical Biology Tools

If this compound is found to have a specific and potent biological activity, its core structure can be further elaborated to create sophisticated chemical biology tools. nih.gov These tools are essential for target validation and for understanding the detailed molecular mechanisms of a compound.

Affinity-Based Probes: By attaching a reactive group or a photoreactive moiety to the molecule, it can be converted into a probe that covalently binds to its protein target. This enables the identification of the target protein from a complex cellular lysate using techniques like mass spectrometry.

Fluorescent Probes: The conjugation of a fluorophore to the 1-(Morpholin-3-yl)ethanone scaffold would allow for the visualization of its localization within cells using fluorescence microscopy. This can provide valuable information about its site of action.

Bifunctional Molecules: A more advanced application is the development of bifunctional molecules like proteolysis-targeting chimeras (PROTACs). A PROTAC is created by linking a molecule that binds to a target protein with another molecule that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. This approach offers a powerful way to eliminate a disease-causing protein rather than just inhibiting it.

The development of such tools would solidify the utility of the 1-(Morpholin-3-yl)ethanone scaffold as a valuable asset for the broader biomedical research community. chemicalprobes.org

Q & A

Basic: What are the optimal synthesis methods for 1-(Morpholin-3-yl)ethanone hydrochloride?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, acetyl chloride can react with morpholine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions. Post-synthesis, steam distillation may be employed to isolate the product from volatile by-products . Purification is monitored via thin-layer chromatography (TLC) or HPLC to ensure >95% purity .

Key Data:

| Parameter | Example Value | Reference |

|---|---|---|

| Catalyst | AlCl₃ | |

| Reaction Temperature | 80–100°C (reflux) | |

| Purification Method | Steam distillation |

Basic: How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and carbonyl carbon (δ ~205 ppm).

- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Basic: How does the hydrochloride salt form influence solubility and reactivity?

The hydrochloride salt enhances water solubility via ionic interactions, making the compound suitable for aqueous-phase reactions. This is critical for biological assays where polar solvents are required. The protonated amine group in morpholine also increases electrophilicity, facilitating nucleophilic reactions .

Advanced: What reaction mechanisms govern the compound’s interactions with nucleophiles?

The ketone group undergoes nucleophilic addition, while the morpholine ring participates in acid-base reactions. For example:

- Ketone Reactivity : Nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, forming secondary alcohols.

- Morpholine Ring : The tertiary amine can act as a weak base, stabilizing intermediates in multi-step syntheses .

Mechanistic Insight:

- Kinetic studies using stopped-flow spectroscopy reveal second-order kinetics for nucleophilic additions .

Advanced: How do researchers address stability challenges under varying pH and temperature?

Stability is assessed via accelerated degradation studies:

- pH Stability : HPLC monitors degradation products in buffers (pH 1–13). The compound is most stable at pH 4–6.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Storage recommendations: ≤-20°C in inert atmospheres .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Discrepancies between calculated and observed spectroscopic data (e.g., H NMR shifts) are addressed by:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms crystal packing effects .

Advanced: What strategies predict the compound’s biological activity?

- QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with activity.

- Docking Studies : Predict binding affinity to targets like neurotransmitter receptors, leveraging morpholine’s role in CNS-active compounds .

Basic: Which purification techniques are most effective for isolating high-purity product?

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes polar impurities .

Advanced: How are reaction kinetics studied for scale-up optimization?

- In Situ Monitoring : ReactIR tracks intermediate formation in real time.

- DoE (Design of Experiments) : Identifies critical parameters (e.g., catalyst loading, temperature) for maximizing yield .

Advanced: What computational tools aid in designing derivatives with enhanced properties?

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility.

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic profiles (e.g., BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.